Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a brominated tetrahydropyrimidine derivative that serves as a versatile synthon in heterocyclic chemistry. It is synthesized via bromination of the methyl group in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate using bromine in acetic acid at 40–50°C . This compound is pivotal in constructing pyrrolo[1,2-c]pyrimidones, thiazolo[3,4-c]pyrimidones, and pyrimido[4,5-d]pyridazines due to its reactive bromomethyl group, which facilitates nucleophilic substitution and cyclization reactions . Its crystalline structure and electronic properties make it valuable for designing biologically active molecules, though its direct pharmacological applications are less documented compared to its functionalized derivatives .
Properties
IUPAC Name |
ethyl 6-(bromomethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-2-20-13(18)11-10(8-15)16-14(19)17-12(11)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFDHKGBFHKINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions. The reaction is often carried out in the presence of a light source to initiate the radical formation. The precursor compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is treated with NBS in a suitable solvent such as carbon tetrachloride or chloroform, and the reaction mixture is irradiated with a light source to promote the bromination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the bromination process. The reaction conditions are optimized to ensure high purity and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The carbonyl and ester groups can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substitution at the 6-Position
Ethyl 6-Methyl-2-Oxo-4-Aryl Derivatives (e.g., Ethyl 6-methyl-4-(4-sulfamoylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate):
- The methyl group at the 6-position is unreactive compared to the bromomethyl group, limiting its utility in further functionalization. These derivatives are synthesized via Biginelli reactions using aldehydes, urea, and β-ketoesters, often catalyzed by tungstophosphoric acid/kaolin systems (yields: 65–75%) .
- Applications: Sulfamoylphenyl derivatives (e.g., compound 12a) exhibit carbonic anhydrase inhibitory activity and antiproliferative effects, with melting points >250°C .
Ethyl 6-(4-Fluorophenyl)-2-Oxo Derivatives (e.g., Ethyl 6-(4-fluorophenyl)-4-(4-sulfamoylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate):
Modifications at the 2-Position
- Thioxo vs. Oxo Derivatives (e.g., Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate):
- Thioxo derivatives are synthesized via solvent-free condensation of thiourea, aldehydes, and β-ketoesters. They exhibit lower melting points (e.g., 224–225°C for compound 12b) compared to oxo analogs, suggesting reduced crystallinity .
- Biological Relevance: Thioxo derivatives show enhanced antiproliferative activity in cancer cell lines compared to oxo derivatives .
Functionalization at the 4-Position
- Sulfonamide-Substituted Derivatives (e.g., Ethyl 6-methyl-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate):
- Furan- and Thienyl-Substituted Derivatives (e.g., Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate):
- Heteroaromatic substituents improve π-π stacking interactions, influencing material properties and bioavailability .
Biological Activity
Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EBPT) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H15BrN2O3
- Molecular Weight : 339.18 g/mol
- CAS Number : [Not provided in the search results]
Biological Activities
EBPT belongs to the family of tetrahydropyrimidine derivatives, which are known for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
1. Antimicrobial Activity
Research indicates that compounds similar to EBPT exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that tetrahydropyrimidines can inhibit the growth of Gram-positive and Gram-negative bacteria. The bromomethyl group in EBPT may enhance its lipophilicity, potentially increasing its ability to penetrate microbial membranes and exert antimicrobial effects .
2. Anticancer Properties
Tetrahydropyrimidine derivatives have been investigated for their anticancer potential. In vitro studies suggest that EBPT may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the phenyl group is believed to contribute to its cytotoxicity by interacting with cellular targets involved in cancer progression .
3. Anti-inflammatory Effects
Several studies have reported that compounds within this chemical class exhibit anti-inflammatory properties. EBPT may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses. This suggests a potential role in treating inflammatory diseases .
The exact mechanisms through which EBPT exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : EBPT may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Interaction : The compound might interact with specific receptors on cell surfaces, modulating cellular responses.
- DNA Interaction : Like many anticancer agents, EBPT could potentially intercalate with DNA, disrupting replication in rapidly dividing cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on various tetrahydropyrimidine derivatives demonstrated that compounds with a bromomethyl substituent exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted EBPT's potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In a recent investigation into the cytotoxic effects of tetrahydropyrimidines on human cancer cell lines, EBPT was found to induce apoptosis at micromolar concentrations. The study reported that EBPT treatment led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a mechanism for its anticancer activity .
Data Summary
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | High | Membrane disruption |
| Anticancer | Moderate | Induction of apoptosis |
| Anti-inflammatory | Moderate | Enzyme inhibition |
Q & A
What are the optimal synthetic routes for preparing Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how does the bromomethyl substituent influence reaction conditions?
Level : Basic
Answer :
This compound is typically synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea. For bromomethyl derivatives, post-synthetic bromination of a pre-formed methyl-substituted tetrahydropyrimidine may be required. For example, methyl-substituted analogs are synthesized using benzaldehyde derivatives, ethyl acetoacetate, and thioureas under acidic conditions (e.g., HCl or acetic acid) at reflux (80–100°C, 8–12 hours) . Bromination at the 6-methyl position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or acetonitrile. Key considerations include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve bromine incorporation.
- Temperature control : Exothermic bromination requires slow reagent addition to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential byproducts like dibrominated species .
How can X-ray crystallography resolve conformational ambiguities in the tetrahydropyrimidine ring system, and what structural features are critical for intermolecular interactions?
Level : Advanced
Answer :
Single-crystal X-ray diffraction is indispensable for elucidating the puckered conformation of the tetrahydropyrimidine ring and substituent orientation. For example, studies on analogous compounds reveal:
- Ring puckering : The tetrahydropyrimidine ring adopts a flattened boat conformation, with deviations of ~0.2–0.3 Å from planarity at the chiral center (e.g., C5 in ) .
- Intermolecular interactions : C–H···O hydrogen bonds (e.g., 2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) stabilize crystal packing. For bromomethyl derivatives, C–Br···O interactions may further influence lattice organization .
Methodological steps :
Crystallization : Slow evaporation of ethyl acetate/ethanol (3:2) yields diffraction-quality crystals.
Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 293 K.
Refinement : Apply riding models for H-atoms and analyze thermal parameters for disorder .
What strategies mitigate regioselectivity challenges during functionalization of the tetrahydropyrimidine core, particularly at the 6-position?
Level : Advanced
Answer :
Regioselective modification at the 6-position is complicated by steric hindrance and electronic effects. Key approaches include:
- Directed metallation : Use lithiating agents (e.g., LDA) at low temperatures (–78°C) to deprotonate the methyl group, followed by electrophilic bromine quenching.
- Protecting group strategies : Temporary protection of the 2-oxo group (e.g., silylation with TMSCl) can enhance bromomethyl selectivity .
- Radical bromination : NBS/UV light in CCl₄ targets the 6-methyl group without disrupting the 4-phenyl substituent. Validate regiochemistry via H NMR (singlet for –CH₂Br at δ 3.8–4.2 ppm) and HSQC correlations .
Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals confirm its structure?
Level : Basic
Answer :
- H NMR :
- 6-(Bromomethyl): δ 3.8–4.2 ppm (AB quartet, J = 10–12 Hz, –CH₂Br).
- 4-Phenyl: δ 7.2–7.5 ppm (multiplet, 5H).
- Ethoxy group: δ 1.2 ppm (triplet, –CH₃), 4.1 ppm (quartet, –OCH₂–).
- C NMR :
- C=O (2-oxo): δ 165–170 ppm.
–CH₂Br: δ 30–35 ppm.
- C=O (2-oxo): δ 165–170 ppm.
- IR : Strong C=O stretch at 1680–1720 cm⁻¹ and C–Br at 550–650 cm⁻¹ .
- HPLC-MS : ESI+ mode for molecular ion [M+H]⁺ and bromine isotope pattern (1:1 ratio for Br/Br) .
How does the bromomethyl group impact the compound’s reactivity in nucleophilic substitution reactions compared to methyl analogs?
Level : Advanced
Answer :
The bromomethyl group enhances electrophilicity, enabling SN2 reactions with amines, thiols, or azides. Key differences from methyl analogs:
- Reactivity : Bromine’s leaving-group ability facilitates substitutions (e.g., with NaN₃ in DMF to yield azidomethyl derivatives).
- Byproduct formation : Competing elimination (to form alkenes) may occur under basic conditions; mitigate with polar solvents (DMSO) and low temperatures.
- Kinetics : Monitor reaction progress via TLC (Rf shift) and H NMR disappearance of –CH₂Br signals. Compare with methyl analogs, which require harsher conditions (e.g., oxidation to –COOH before functionalization) .
How should researchers address contradictory data in reaction yields or byproduct formation during scale-up synthesis?
Level : Advanced
Answer :
Contradictions often arise from:
- Solvent purity : Trace water in DMF can hydrolyze bromomethyl to –CH₂OH. Use molecular sieves or anhydrous solvents.
- Catalyst variability : Acid catalysts (e.g., HCl vs. p-TSA) impact cyclization efficiency. Optimize via DoE (Design of Experiments) .
- Scale-up heat transfer : Poor mixing in large batches increases side reactions. Use jacketed reactors with controlled cooling.
Troubleshooting protocol :
Byproduct identification : LC-MS and F NMR (if fluorinated impurities exist).
Yield optimization : Screen Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for Biginelli cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
